Dodecil glucósido

Descripción general

Descripción

El n-Dodecil-β-D-Glucopiranósido es un tensioactivo no iónico ampliamente utilizado en la investigación bioquímica y biofísica. Es un glucosilpiranósido de alquilo de cadena larga, lo que significa que consiste en una cadena dodecil (doce carbonos) unida a una molécula de glucosa. Este compuesto es conocido por su capacidad para solubilizar proteínas de membrana mientras mantiene su estado nativo, lo que lo hace invaluable en estudios que involucran proteínas unidas a la membrana .

Aplicaciones Científicas De Investigación

El n-Dodecil-β-D-Glucopiranósido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como tensioactivo en la síntesis de nanopartículas y en estudios de formación de micelas.

Biología: Esencial para solubilizar proteínas de membrana para estudios estructurales y funcionales.

Medicina: Empleado en sistemas de administración de fármacos para mejorar la solubilidad y estabilidad de los fármacos hidrófobos.

Mecanismo De Acción

El principal mecanismo por el cual el n-Dodecil-β-D-Glucopiranósido ejerce sus efectos es a través de la formación de micelas. Estas micelas pueden encapsular moléculas hidrófobas, aumentando así su solubilidad en soluciones acuosas. El compuesto interactúa con las proteínas de membrana a través de interacciones hidrófobas y de enlace de hidrógeno, estabilizándolas en su conformación nativa .

Análisis Bioquímico

Biochemical Properties

Lauryl glucoside plays a significant role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and stability of hydrophobic compounds. Lauryl glucoside is known to interact with enzymes such as lipases and proteases, facilitating the breakdown of fats and proteins. These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

Lauryl glucoside affects various types of cells and cellular processes. It is known to influence cell function by altering cell membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, lauryl glucoside can enhance the uptake of certain molecules by increasing membrane fluidity. It has also been observed to have minimal cytotoxic effects, making it suitable for use in formulations intended for sensitive skin .

Molecular Mechanism

The molecular mechanism of lauryl glucoside involves its ability to disrupt lipid bilayers, thereby increasing membrane permeability. This disruption is due to the insertion of the hydrophobic lauryl chain into the lipid bilayer, while the glucoside moiety interacts with the polar head groups of the lipids. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, lauryl glucoside can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lauryl glucoside can change over time. It is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Over time, lauryl glucoside may hydrolyze, leading to a decrease in its surfactant properties. Long-term exposure to lauryl glucoside in in vitro studies has shown that it can maintain cell viability and function, although prolonged exposure may lead to mild irritation in some cell types .

Dosage Effects in Animal Models

The effects of lauryl glucoside vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At higher doses, lauryl glucoside can cause irritation and toxicity, particularly in the gastrointestinal tract when administered orally. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

Lauryl glucoside is involved in metabolic pathways related to its breakdown and utilization. It is metabolized by glycosidases, which cleave the glucoside bond, releasing glucose and lauryl alcohol. These metabolites can then enter standard metabolic pathways, such as glycolysis for glucose and fatty acid oxidation for lauryl alcohol. The interaction with glycosidases is crucial for its biodegradability and minimal environmental impact .

Transport and Distribution

Within cells and tissues, lauryl glucoside is transported and distributed via passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Lauryl glucoside tends to accumulate in lipid-rich areas due to its hydrophobic nature, which can influence its localization and effectiveness as a surfactant .

Subcellular Localization

Lauryl glucoside is primarily localized in the cell membrane due to its amphiphilic nature. It can also be found in other membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus, where it may influence membrane dynamics and protein processing. The subcellular localization of lauryl glucoside is directed by its hydrophobic lauryl chain and hydrophilic glucoside moiety, which target it to specific membrane environments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de n-Dodecil-β-D-Glucopiranósido típicamente involucra la reacción de dodecanol con glucosa. El proceso puede ser catalizado por ácidos o enzimas para facilitar la formación del enlace glucosídico. Las condiciones de reacción a menudo incluyen:

Temperatura: Temperaturas moderadas alrededor de 60-80°C.

Catalizadores: Catalizadores ácidos como el ácido sulfúrico o catalizadores enzimáticos.

Solventes: Solventes orgánicos como metanol o etanol para disolver los reactivos.

Métodos de Producción Industrial

En entornos industriales, la producción de n-Dodecil-β-D-Glucopiranósido se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso involucra:

Materias Primas: Dodecanol y glucosa de alta pureza.

Catálisis: Uso de enzimas inmovilizadas para catalizar la reacción de manera eficiente.

Purificación: El producto se purifica mediante cristalización o cromatografía para lograr el nivel de pureza deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

El n-Dodecil-β-D-Glucopiranósido se somete a diversas reacciones químicas, incluyendo:

Oxidación: Puede ser oxidado para formar aldehídos o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma alcohólica.

Sustitución: Los grupos hidroxilo en la parte de glucosa pueden participar en reacciones de sustitución.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se pueden utilizar reactivos como cloruros de acilo o haluros de alquilo en condiciones básicas.

Principales Productos Formados

Oxidación: Ácido dodecanoico o dodecanal.

Reducción: Dodecanol.

Sustitución: Varios derivados alquílicos o acílicos del n-Dodecil-β-D-Glucopiranósido.

Comparación Con Compuestos Similares

Compuestos Similares

Octil-β-D-Glucopiranósido: Otro tensioactivo no iónico con una cadena alquílica más corta.

Decil-β-D-Glucopiranósido: Similar al n-Dodecil-β-D-Glucopiranósido pero con una cadena de diez carbonos.

n-Dodecil-β-D-Maltosido: Contiene una parte de maltosa en lugar de glucosa.

Singularidad

El n-Dodecil-β-D-Glucopiranósido es único debido a su equilibrio entre propiedades hidrófobas e hidrófilas, lo que lo hace altamente efectivo para solubilizar proteínas de membrana sin desnaturalizarlas. Su cadena alquílica más larga en comparación con los derivados de octil y decil proporciona mejores capacidades de solubilización para proteínas más grandes y más hidrófobas .

Actividad Biológica

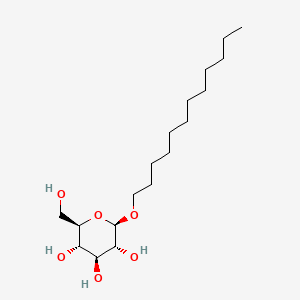

Dodecyl β-D-glucopyranoside (C₁₈H₃₆O₆) is a nonionic surfactant that has garnered attention for its diverse biological activities and applications in biochemical research. This compound, also known as n-Dodecyl-β-D-glucopyranoside, features a hydrophilic glucose head and a hydrophobic dodecyl tail, making it effective in various biological and pharmaceutical contexts. This article delves into the biological activity of dodecyl β-D-glucopyranoside, highlighting its mechanisms of action, applications, and relevant case studies.

Dodecyl β-D-glucopyranoside is characterized by its amphiphilic nature, which allows it to form micelles in aqueous solutions. Its molecular structure consists of:

- Hydrophilic Head : Derived from glucose.

- Hydrophobic Tail : Composed of a dodecyl group.

This unique structure enables the compound to interact with biological membranes and proteins effectively.

Biological Activities

Dodecyl β-D-glucopyranoside exhibits several notable biological activities:

- Surfactant Properties : As a nonionic surfactant, it is widely used in solubilizing membrane proteins, particularly G-protein-coupled receptors (GPCRs), allowing researchers to study these proteins in their native state .

- Membrane Interaction : Research indicates that dodecyl β-D-glucopyranoside can alter membrane fluidity and permeability, enhancing or inhibiting the uptake of drugs and other compounds into cells . This property is critical in drug delivery systems.

- Antimicrobial Activity : Studies suggest that dodecyl β-D-glucopyranoside may possess antibacterial and antifungal properties, making it a potential candidate for therapeutic applications against various pathogens.

- Stabilization of Proteins : At specific concentrations, this compound can stabilize proteins, which is essential for maintaining their functional integrity during experimental procedures .

The biological activity of dodecyl β-D-glucopyranoside can be attributed to its ability to interact with lipid bilayers and proteins:

- Micelle Formation : In aqueous environments, dodecyl β-D-glucopyranoside forms micelles that can encapsulate hydrophobic molecules, facilitating their transport across membranes.

- Protein Denaturation : Depending on the concentration used, it can denature proteins by disrupting hydrophobic interactions within protein structures.

- Membrane Disruption : The compound's surfactant properties can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects at high concentrations .

Case Studies

Several studies have explored the biological activity of dodecyl β-D-glucopyranoside:

- Study on Liposome Stability : A study investigated the effects of alkyl glycosides, including dodecyl β-D-glucopyranoside, incorporated into synthetic liposomes. Results indicated enhanced stability and improved tissue distribution in Ehrlich solid tumor-bearing mice .

- Protein Solubilization : In biochemical research, dodecyl β-D-glucopyranoside has been successfully used to solubilize membrane-bound proteins for analysis using techniques such as NMR spectroscopy and mass spectrometry .

Comparative Analysis with Other Surfactants

The following table compares dodecyl β-D-glucopyranoside with other common surfactants regarding their properties and applications:

| Surfactant | Type | Applications | Biological Activity |

|---|---|---|---|

| Dodecyl β-D-glucopyranoside | Nonionic | Protein solubilization | Antimicrobial properties |

| Sodium dodecyl sulfate (SDS) | Anionic | Protein denaturation | Cytotoxic effects at high doses |

| Triton X-100 | Nonionic | Cell lysis | Mildly toxic |

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891954 | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-55-3 | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.